

Solubility properties of Methylamino-PEG3-acid in different solvents

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Compound of Interest

Compound Name: Methylamino-PEG3-acid

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Solubility Properties of Methylamino-PEG3-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Methylamino-PEG3-acid**, a heterobifunctional linker commonly utilized in bioconjugation and drug development, for instance, as a component in Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene glycol (PEG) derivative is critical for its effective handling, formulation, and application in various experimental and developmental workflows.

Overview of Methylamino-PEG3-acid Solubility

Methylamino-PEG3-acid is characterized by a short PEG chain, a terminal methylamino group, and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents. While precise quantitative solubility data (e.g., mg/mL) for **Methylamino-PEG3-acid** is not extensively documented in publicly available literature, qualitative solubility information for structurally analogous compounds provides a strong indication of its expected behavior.

Qualitative Solubility Data

Based on the analysis of technical data sheets for closely related short-chain amino-PEG derivatives, the solubility of **Methylamino-PEG3-acid** can be inferred. The following table summarizes the expected qualitative solubility in common laboratory solvents. It is important to note that these are general guidelines, and quantitative determination is recommended for specific applications.

Solvent	Chemical Class	Expected Solubility	Reference
Water	Aqueous	Soluble	[1] [2] [3] [4]
Phosphate-Buffered Saline (PBS)	Aqueous Buffer	Soluble	
Dimethyl Sulfoxide (DMSO)	Aprotic Polar Organic	Soluble	[1] [3] [4]
N,N-Dimethylformamide (DMF)	Aprotic Polar Organic	Soluble	[1] [3] [4]
Dichloromethane (DCM)	Chlorinated Organic	Soluble	[1] [3] [4]
Chloroform	Chlorinated Organic	Soluble	
Ethanol	Protic Polar Organic	Less Soluble	
Toluene	Aromatic Hydrocarbon	Less Soluble	
Diethyl Ether	Ether	Not Soluble	

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for **Methylamino-PEG3-acid**, standardized experimental protocols are necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the specific requirements of the research, with thermodynamic methods providing the equilibrium solubility and kinetic methods offering a higher throughput assessment.[\[5\]](#)[\[6\]](#)

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8]

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.

Methodology:

- **Preparation:** Add an excess amount of **Methylamino-PEG3-acid** to a known volume of the test solvent in a sealed vial.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
- **Phase Separation:** Allow the suspension to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.
- **Quantification:** Analyze the concentration of **Methylamino-PEG3-acid** in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Data Analysis:** The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[5][9]

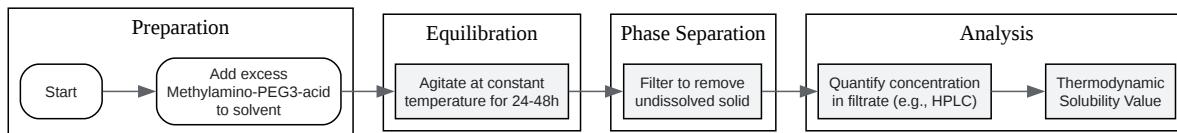
Principle: A concentrated stock solution of the compound in a highly polar organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is determined as the kinetic solubility.[5][6]

Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **Methylamino-PEG3-acid** in 100% DMSO (e.g., 10-20 mM).
- Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS).
- Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.^[9] Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
- Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

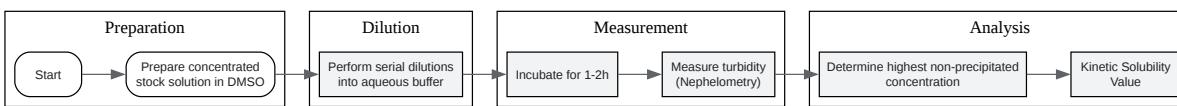
Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in thermodynamic and kinetic solubility determination.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Workflow for Kinetic Solubility Determination.

Conclusion

Methylamino-PEG3-acid is anticipated to be soluble in water and common polar aprotic organic solvents such as DMSO and DMF, a property conferred by its hydrophilic PEG linker. For applications requiring precise concentrations, it is imperative to experimentally determine its solubility in the specific solvent system being used. The thermodynamic shake-flask method provides the most accurate equilibrium solubility value, while kinetic turbidimetric assays offer a high-throughput alternative for rapid screening. The protocols and workflows detailed in this guide provide a robust framework for researchers to accurately assess the solubility of **Methylamino-PEG3-acid**, ensuring its effective implementation in their research and development endeavors.

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